2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide
Description
The compound 2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with 2,3-dimethylphenyl and 3-methylpyrazolyl groups, further linked to a 2-chloro-6-fluorobenzamide moiety.
Properties
IUPAC Name |
2-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN7O/c1-13-6-4-9-19(15(13)3)32-22-16(11-29-32)23(28-12-27-22)33-20(10-14(2)31-33)30-24(34)21-17(25)7-5-8-18(21)26/h4-12H,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQKGGGLOHWSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC=C5Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide (CAS Number: 1006275-13-3) is a complex pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and other pharmacological effects, supported by relevant research findings and data.
The molecular formula of the compound is with a molecular weight of 457.9 g/mol. The structure features multiple heterocyclic rings, which are characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN7O |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 1006275-13-3 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives. For instance, compounds with similar pyrazole structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In one study, a series of substituted pyrazole derivatives exhibited significant COX-2 inhibitory activity with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Effects
Research has also pointed to the anticancer potential of pyrazole derivatives. For example, compounds structurally related to our target compound demonstrated activity against various cancer cell lines, including colon and breast cancer. Specific derivatives showed IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer types .
Mechanistic Insights
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of signaling pathways associated with inflammation and cell proliferation. For instance, inhibition of NF-kB signaling has been observed in certain pyrazole derivatives, leading to reduced expression of pro-inflammatory cytokines .
Case Studies
- Pyrazole Derivative Study : A study focusing on a series of pyrazole derivatives found that certain modifications led to enhanced anti-inflammatory activity compared to standard treatments like diclofenac sodium. The most potent derivative exhibited an IC50 value significantly lower than that of the reference drug .
- Anticancer Activity Evaluation : Another investigation revealed that specific pyrazole compounds could induce apoptosis in cancer cells through caspase activation pathways. This suggests a dual role for these compounds in both inhibiting cell proliferation and promoting programmed cell death .
Comparison with Similar Compounds
(a) N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide
- Difference : Fluorine substituent at the meta-position (3-fluoro) of the benzamide ring vs. para-position (6-fluoro) in the target compound.
- Impact : Positional isomerism may alter electronic distribution and steric interactions, influencing binding affinity to target proteins. Molecular dynamics simulations suggest para-substituted fluorobenzamides exhibit enhanced hydrophobic interactions in kinase pockets compared to meta-substituted analogs .
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Difference : Incorporates a chromen-4-one moiety and isopropyl group instead of the 2-chloro-6-fluorobenzamide.
Fluorobenzamide Derivatives
Simpler fluorobenzamide analogs highlight substituent effects:
*Calculated based on molecular formula.
- Key Trends: Chloro vs. Substituent Position: Para-substituted fluorobenzamides (e.g., target compound) show higher predicted binding to hydrophobic pockets compared to ortho- or meta-substituted analogs .
Computational Similarity Analysis
Tanimoto and Dice Coefficients
Using MACCS and Morgan fingerprints, the target compound was compared to known kinase inhibitors:
| Metric | Similarity to Imatinib | Similarity to SAHA* |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.55 |
| Dice (Morgan) | 0.68 | 0.49 |
*Suberoylanilide hydroxamic acid (HDAC inhibitor).
Molecular Networking via MS/MS Fragmentation
Hypothetical molecular networking (based on ) predicts clustering with pyrazolo-pyrimidine derivatives (cosine score > 0.85). Key fragmentation differences occur at the benzamide group, distinguishing the target compound from non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
